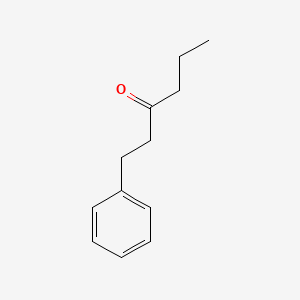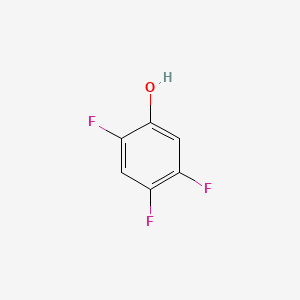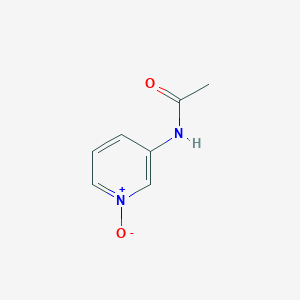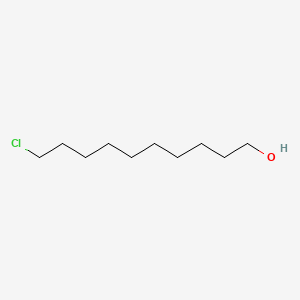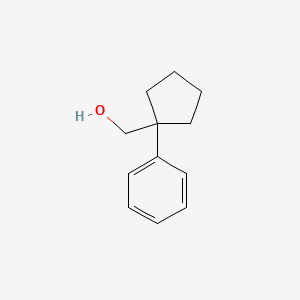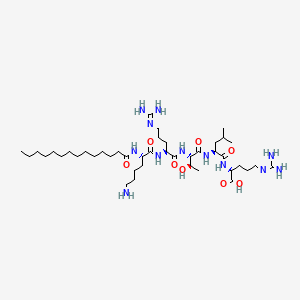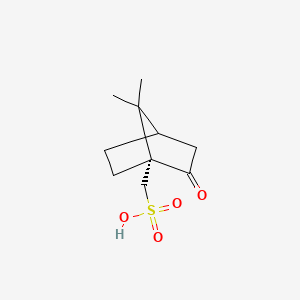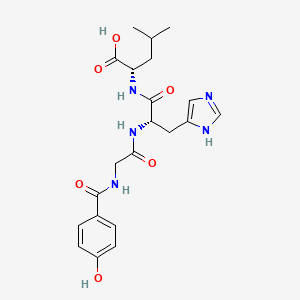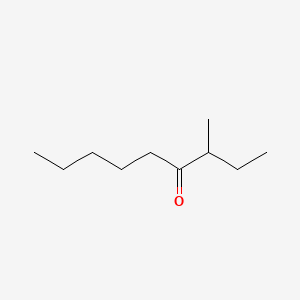
3-Methyl-4-nonanone
Übersicht
Beschreibung
3-Methyl-4-nonanone is a chemical compound with the molecular formula C10H20O1. It is also known by other names such as 3-methylnonan-4-one1.
Synthesis Analysis
A practical synthesis of 3-methylnonane-2,4-dione, which is an intense strawlike and fruity flavored compound, has been performed by the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite in the presence of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide in an overall yield of 59%2.
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nonanone can be represented by the InChI code: InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H31. The compound has a molecular weight of 156.26 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methyl-4-nonanone are not readily available in the searched resources.Physical And Chemical Properties Analysis
3-Methyl-4-nonanone has several computed properties. It has a molecular weight of 156.26 g/mol, a XLogP3-AA of 3.3, and a topological polar surface area of 17.1 Ų1. It has no hydrogen bond donors, one hydrogen bond acceptor, and six rotatable bonds1.Wissenschaftliche Forschungsanwendungen
Pheromone Research
3-Methyl-4-nonanone is implicated in the field of entomology, particularly in the study of insect pheromones. For instance, it has been identified as a component in the pheromone system of various weevil species. Studies like those by Perez et al. (1996) in the "Journal of Chemical Ecology" have explored the role of similar compounds in the communication among palm weevils, suggesting a potential for pest control applications (Perez et al., 1996).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of 3-Methyl-4-nonanone and related compounds. Marvell et al. (1966) in "Tetrahedron" have provided insights into new methods of synthesizing compounds like 2-bicyclo[3.3.1]nonanone, which could have implications in various chemical industries (Marvell et al., 1966).
Environmental Studies
Studies such as those conducted by Ren et al. (2019) in "Environmental science & technology" have investigated the atmospheric fate and impact of similar ketones like perfluorinated butanone and pentanone. Such research is crucial for understanding the environmental impact of these compounds (Ren et al., 2019).
Biochemical Applications
In the field of biochemistry, compounds like 3-Methyl-4-nonanone have been studied for their interaction with biological systems. For instance, Saudagar et al. (2013) in the "European journal of pharmaceutics and biopharmaceutics" explored oxabicyclo[3.3.1]nonanones, related to 3-Methyl-4-nonanone, for their potential antileishmanial effects, highlighting the importance of these compounds in medicinal chemistry (Saudagar et al., 2013).
Safety And Hazards
3-Methyl-4-nonanone is considered hazardous. It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system4.
Zukünftige Richtungen
The future directions for 3-Methyl-4-nonanone are not explicitly mentioned in the searched resources. However, given its properties and potential applications, it could be a subject of further research in various fields such as chemistry and pharmacology.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
3-methylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOGZBJENMQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nonanone | |
CAS RN |
35778-39-3 | |
| Record name | 3-Methyl-4-nonanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



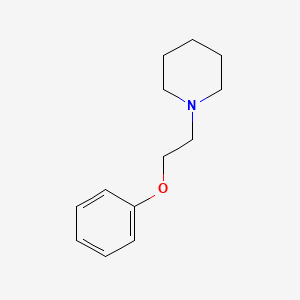
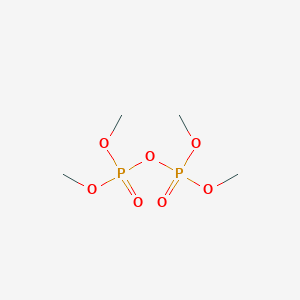
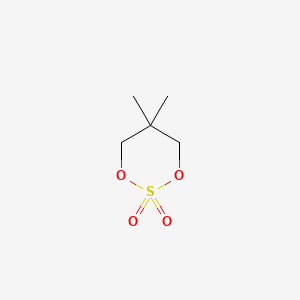
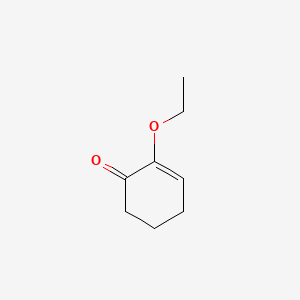

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
